molecular formula C19H14N4O2 B2544340 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile CAS No. 305372-80-9

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

Cat. No.: B2544340
CAS No.: 305372-80-9
M. Wt: 330.347
InChI Key: SIHXQNHQMMNBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is a complex organic compound that features an indole core, a nitrophenyl group, and a malononitrile moiety

Mechanism of Action

    Target of Action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on their specific structure and targets . Without specific information on “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile”, it’s difficult to say how this compound interacts with its targets.

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted malononitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile
  • 2-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)malononitrile
  • 2-((2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl)malononitrile

Uniqueness

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its electronic properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHXQNHQMMNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.